1-(Azidomethyl)-4-methylbenzene
Description
Significance of Arylalkyl Azides in Advanced Organic Synthesis
Arylalkyl azides, the class of compounds to which 1-(Azidomethyl)-4-methylbenzene belongs, are of paramount importance in modern organic synthesis. Their high energy azide (B81097) functional group (–N₃) provides a unique and powerful tool for chemists. baseclick.eu Despite being energy-rich, organic azides are stable towards many common reagents and reaction conditions, allowing for their incorporation and subsequent transformation at various stages of a synthetic sequence. baseclick.eu
The significance of arylalkyl azides stems from their versatile reactivity:
Precursors to Amines: The azide group can be readily reduced to a primary amine (–NH₂) under mild conditions, such as catalytic hydrogenation or using reagents like triphenylphosphine (B44618) in the Staudinger reaction. wikipedia.orgmasterorganicchemistry.com This makes azides excellent "masked" amine synthons, providing a reliable method for introducing nitrogen into molecules. masterorganicchemistry.com
Cycloaddition Reactions: Azides are well-known for participating in 1,3-dipolar cycloadditions. wikipedia.org The most prominent of these is the Huisgen azide-alkyne cycloaddition, which, particularly in its copper-catalyzed form (CuAAC), has become a cornerstone of "click chemistry." wikipedia.orgmasterorganicchemistry.com This reaction allows for the efficient and regioselective formation of stable 1,2,3-triazole rings, which are valuable scaffolds in medicinal chemistry and materials science. wikipedia.org Arylalkyl azides are also employed in strain-promoted azide-alkyne cycloadditions (SPAAC), which proceed without a metal catalyst and are thus highly valuable for bioconjugation in living systems.
Bioconjugation and Medicinal Chemistry: The bioorthogonal nature of the azide group—meaning it does not typically react with biological molecules—makes arylalkyl azides ideal for labeling and modifying biomolecules like proteins and nucleic acids. baseclick.euwikipedia.org This has profound implications for drug delivery systems, such as antibody-drug conjugates (ADCs), and for identifying the targets of bioactive molecules through photoaffinity labeling. baseclick.eunih.gov
Nitrene Chemistry: Upon thermolysis or photolysis, azides can extrude dinitrogen gas (N₂) to form highly reactive nitrene intermediates. nih.gov These species can undergo a variety of transformations, including C-H insertion and aziridination of olefins, enabling the synthesis of complex nitrogen-containing heterocycles. nih.gov
Historical Development and Evolution of Azide Chemistry Paradigms
The journey of azide chemistry began in the 19th century and has evolved through several key paradigm shifts, transforming azides from hazardous curiosities to indispensable synthetic tools.
The initial discovery of an organic azide, phenyl azide, was made by Peter Griess in 1864 through the reaction of phenyldiazonium with ammonia. wikipedia.orgnobelprize.org This opened the door to a new class of nitrogen-rich compounds. In the 1890s, Theodor Curtius made a significant contribution by discovering hydrazoic acid and describing the rearrangement of acyl azides to isocyanates, a reaction now known as the Curtius rearrangement. wikipedia.org
For much of the 20th century, the broader application of organic azides was somewhat limited due to concerns about their potential instability. wikipedia.org A major conceptual leap occurred around 1960 when Rolf Huisgen delineated the mechanism of 1,3-dipolar cycloaddition reactions, providing a theoretical framework for understanding the reactivity of azides with unsaturated systems like alkynes. nobelprize.org
However, the true explosion in the use of azide chemistry came at the dawn of the 21st century. The situation changed dramatically with the independent discoveries by Morten Meldal and K. Barry Sharpless of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nobelprize.org Sharpless conceptualized this reaction as the premier example of "click chemistry," a new philosophy of synthesis that prioritizes reactions that are modular, wide in scope, give very high yields, and generate only inoffensive byproducts. wikipedia.org The CuAAC reaction fit these criteria perfectly, being highly reliable, selective, and effective under mild conditions, including in aqueous environments. masterorganicchemistry.com This development revolutionized the field, making the synthesis of complex molecules, functional materials, and bioconjugates more efficient and accessible than ever before. ontosight.aiwikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(azidomethyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-7-2-4-8(5-3-7)6-10-11-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXGSUCKCKGTCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504639 | |
| Record name | 1-(Azidomethyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17271-89-5 | |
| Record name | 1-(Azidomethyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Azidomethyl 4 Methylbenzene
Halogenation and Azidation Strategies
A prevalent and straightforward approach to synthesize 1-(azidomethyl)-4-methylbenzene involves a two-step process: the halogenation of p-xylene (B151628) followed by nucleophilic substitution with an azide (B81097) salt. This strategy leverages the reactivity of the benzylic position, which is susceptible to both radical halogenation and subsequent displacement by nucleophiles.
Nucleophilic Substitution of Benzylic Halides
The most common method for preparing this compound is the nucleophilic substitution of a 4-methylbenzyl halide, typically the bromide or chloride, with an azide salt like sodium azide (NaN₃). rsc.orgrsc.orgrsc.org This S_N2 reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the dissolution of the azide salt and promote the substitution reaction. rsc.orgmasterorganicchemistry.com The reaction temperature is a critical parameter and is often elevated to ensure a reasonable reaction rate. For instance, heating a mixture of 1-(bromomethyl)-4-methylbenzene and sodium azide in DMF at 65°C for 6 hours has been reported to produce the desired product. rsc.org Similarly, the reaction can be performed in a mixture of acetone (B3395972) and water at room temperature overnight. rsc.org The azide ion (N₃⁻) is an excellent nucleophile, which contributes to the efficiency of this transformation. masterorganicchemistry.com
Several studies have optimized this reaction, achieving high yields. For example, a procedure using sodium azide in DMF at 64°C for 6 hours resulted in a 97% yield of this compound. rsc.org Another report describes a 94% yield when using 1-(bromomethyl)-4-(tert-butyl)benzene under similar conditions. rsc.org The use of polyethylene (B3416737) glycol 400 (PEG 400) as a green and recyclable reaction medium has also been explored, demonstrating the versatility of this nucleophilic substitution approach. researchgate.net
Table 1: Nucleophilic Substitution of Benzylic Halides for the Synthesis of this compound and Analogs
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1-(Bromomethyl)-4-methylbenzene | NaN₃ | DMF | 65 | 6 | Not specified | rsc.org |
| 1-(Bromomethyl)-4-methylbenzene | NaN₃ | DMF | 64 | 6 | 97 | rsc.org |
| 1-(Bromomethyl)-4-methylbenzene | NaN₃ | Acetone/H₂O (4:1) | Room Temp. | Overnight | >90 | rsc.org |
| 1-(Chloromethyl)-4-methoxybenzene | NaN₃ | DMF | 65 | 6 | 88 | rsc.org |
| 1-Bromo-4-(bromomethyl)benzene | NaN₃ | DMF | 65 | 6 | 95 | rsc.org |
This table is interactive. Click on the headers to sort the data.
Radical Halogenation Precursors to Azidation
The necessary benzylic halide precursors for the aforementioned nucleophilic substitution are typically prepared via free-radical halogenation of p-xylene. wikipedia.org This reaction is initiated by UV light or a radical initiator and involves the selective halogenation of the methyl group's benzylic hydrogens. wikipedia.orgvaia.com The benzylic C-H bonds are weaker than the aromatic C-H bonds, making them more susceptible to radical cleavage. vaia.com This selectivity ensures that the halogen is introduced at the desired position, paving the way for the subsequent azidation step. For example, the radical bromination of p-xylene yields 1-(bromomethyl)-4-methylbenzene, the key intermediate for the synthesis of this compound. vaia.com
Alternative Synthetic Routes
While halogenation followed by azidation is a robust method, alternative synthetic strategies have been developed to access this compound, sometimes offering advantages in terms of functional group tolerance or avoiding the use of halogenated intermediates.
Azide Insertion Reactions via N-Triftosylhydrazones
A more recent and innovative approach involves the transition-metal-free azide insertion into N-triftosylhydrazones. nih.govresearchgate.net N-triftosylhydrazones, which can be readily prepared from the corresponding aldehydes (in this case, 4-methylbenzaldehyde), serve as carbene precursors. researchgate.net In this method, the N-triftosylhydrazone of 4-methylbenzaldehyde (B123495) reacts with a stable azide source like trimethylsilyl (B98337) azide (TMSN₃) under mild conditions to yield this compound in high yield. nih.govrsc.org Mechanistic studies suggest that the reaction proceeds through the formation of a diazo intermediate, which then undergoes elimination of dinitrogen upon attack by the azide ion. nih.gov This methodology exhibits high efficiency and excellent functional group tolerance. nih.govresearchgate.net
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single step. rsc.orgorganic-chemistry.orgnih.gov While direct MCRs for the synthesis of this compound are not extensively documented, related strategies have been employed. For instance, a palladium-catalyzed three-component reaction of an aryl iodide, sodium azide, and oxalic acid has been used to synthesize N-formylanilines, showcasing the potential of MCRs in incorporating the azide functionality. organic-chemistry.org The development of a specific MCR for the direct synthesis of this compound from simple precursors remains an area of interest for future research.
Optimization of Synthetic Pathways
The optimization of synthetic pathways for this compound focuses on improving yields, reducing reaction times, and employing more environmentally benign conditions. For the classical nucleophilic substitution route, optimization studies have fine-tuned parameters such as solvent, temperature, and reaction time to maximize product formation. rsc.orgcore.ac.uk The use of phase-transfer catalysts has also been shown to be effective in facilitating the reaction between the organic halide and the aqueous azide solution. sinica.edu.tw
In the context of alternative routes, the development of more efficient catalysts and reaction conditions is an ongoing effort. For example, in the azide insertion reaction via N-triftosylhydrazones, the choice of the azide source and the reaction medium can significantly impact the outcome. nih.gov Furthermore, the application of flow chemistry presents an opportunity to enhance the safety and scalability of reactions involving potentially hazardous azide intermediates. researchgate.net
Table 2: Comparison of Synthetic Routes to this compound
| Synthetic Route | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Nucleophilic Substitution | 4-Methylbenzyl halide, Sodium azide | High yields, readily available starting materials | Use of halogenated intermediates |
| Azide Insertion | 4-Methylbenzaldehyde-N-triftosylhydrazone, TMSN₃ | Mild conditions, high functional group tolerance, transition-metal-free | Requires preparation of the hydrazone precursor |
| Multi-Component Reaction | (Hypothetical) Simple precursors | Atom economical, step-efficient | Specific protocol not yet established |
This table is interactive. Click on the headers to sort the data.
Solvent Selection in Azide Formation
The choice of solvent is critical in the synthesis of this compound as it influences reaction rates and product yields. The reaction typically involves a salt, sodium azide, and an organic substrate, 4-methylbenzyl halide, which have different solubility characteristics. Polar aprotic solvents are generally preferred as they can solvate the cation of the azide salt, leaving the azide anion more nucleophilic and available to react. masterorganicchemistry.com
Commonly used polar aprotic solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. masterorganicchemistry.com Research has shown that DMSO is a particularly effective medium for this transformation. chemspider.comresearchgate.net For instance, the reaction of benzyl (B1604629) bromide with sodium azide in DMSO at ambient temperature can produce benzyl azide in excellent yield (98%). tandfonline.com In a comparative study for a similar benzyl azide synthesis, polar aprotic solvents were ranked in the following order of reactivity at 23 °C: DMAC > DMSO > NMP > DMF. acs.org The reactions in these solvents were generally complete within two hours. acs.org
To improve the solubility of sodium azide, which can be a limiting factor, small amounts of water are sometimes added to the organic solvent. acs.orgkoreascience.kr A mixture of acetone and water (4:1 v/v) has been used effectively, simplifying the workup process as the acetone can be easily removed by rotary evaporation. chemspider.comrsc.org
In a push towards more environmentally benign processes, alternative reaction media have been explored. Polyethylene glycol (PEG 400) has been demonstrated as an efficient and recyclable medium for the synthesis of organic azides from halides, providing excellent yields in short reaction times. tandfonline.com Water itself has also been used as a solvent, representing a green and economical choice that reduces hazardous waste. researchgate.net
Table 1: Comparison of Reaction Media for Benzyl Azide Synthesis
Stoichiometric Control and Reaction Monitoring Techniques
Precise control over the stoichiometry of the reactants is crucial for maximizing the yield of this compound while minimizing side reactions. The nucleophilic substitution is typically performed using an excess of the azide salt, commonly sodium azide (NaN₃), relative to the 4-methylbenzyl halide. Using a molar excess of sodium azide helps to drive the reaction to completion. Common stoichiometric ratios range from 1.1 to 1.5 equivalents of sodium azide for every one equivalent of the benzyl halide. chemspider.comtandfonline.comacs.orgrsc.org For example, successful syntheses have been reported using 1.2 equivalents acs.org and 1.5 equivalents of NaN₃. chemspider.comrsc.orgrsc.org
Monitoring the progress of the reaction is essential to determine the point of completion and to ensure the full consumption of the starting halide, which can otherwise complicate purification. Several analytical techniques are employed for this purpose.
Thin-Layer Chromatography (TLC) is a simple and rapid method used to qualitatively monitor the reaction's progress. koreascience.krrsc.org By spotting the reaction mixture on a TLC plate alongside the starting material, one can visualize the disappearance of the starting halide spot and the appearance of the product spot, this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for both monitoring the reaction and characterizing the final product. ¹H NMR spectroscopy can be used to track the disappearance of the characteristic signals of the starting material (e.g., the benzylic protons of 4-methylbenzyl chloride) and the appearance of new signals corresponding to the product (the shifted benzylic protons adjacent to the azide group). chemspider.comlookchem.com Benchtop NMR systems are also being developed for real-time reaction monitoring of related processes. nih.gov
Infrared (IR) Spectroscopy is particularly useful for detecting the formation of the azide product due to the distinct and strong stretching vibration of the azide (N₃) functional group, which appears in a relatively uncongested region of the spectrum, typically around 2100 cm⁻¹. chemspider.com
Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for more quantitative analysis and to confirm the identity and purity of the product formed. rsc.org In process development, in-line monitoring tools like ReactIR can provide real-time data on the consumption of reactants and formation of products. beilstein-journals.org
Reactivity and Mechanistic Investigations of 1 Azidomethyl 4 Methylbenzene
Cycloaddition Reactions
The azide (B81097) moiety of 1-(azidomethyl)-4-methylbenzene readily participates in [3+2] cycloaddition reactions, a class of reactions that form five-membered heterocyclic rings. Among these, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example, leading to the formation of stable 1,2,3-triazole structures. This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.govscispace.com
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction involves the coupling of an azide, in this case, this compound, with a terminal alkyne in the presence of a copper(I) catalyst. nih.gov This process is significantly accelerated compared to the uncatalyzed thermal Huisgen cycloaddition and exhibits remarkable regioselectivity. nih.govnih.gov
The CuAAC reaction involving this compound is compatible with a wide range of terminal alkynes, leading to the exclusive formation of 1,4-disubstituted 1,2,3-triazoles. nih.govbeilstein-journals.org The reaction's scope extends to alkynes bearing various functional groups, including those with both electron-donating and electron-withdrawing substituents, halides, and long alkyl chains. organic-chemistry.org For instance, reactions with terminal alkynes like propargyl alcohol proceed efficiently to yield the corresponding 1,4-disubstituted triazoles.
A study on the reaction between this compound and various alkynes demonstrated the broad applicability of this transformation. The reaction with 1-ethynyl-4-methylbenzene, for example, produces 1-(4-methylbenzyl)-4-p-tolyl-1H-1,2,3-triazole. royalsocietypublishing.org Similarly, reactions with pent-1-yne and 1-ethynyl-4-nitrobenzene (B13769) yield 1-(4-methylbenzyl)-4-propyl-1H-1,2,3-triazole and 1-(4-methylbenzyl)-4-(4-nitrophenyl)-1H-1,2,3-triazole, respectively. royalsocietypublishing.org
The regioselectivity of the CuAAC is a key feature, consistently producing the 1,4-isomer. This is in contrast to the uncatalyzed thermal reaction, which typically yields a mixture of 1,4- and 1,5-regioisomers. nih.gov The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner through a six-membered transition state to afford the 1,4-triazole product.
The following table summarizes the substrate scope of this compound in CuAAC reactions with various alkynes.
| Alkyne Substrate | Product | Yield (%) | Reference |
| 1-ethynyl-4-methylbenzene | 1-(4-methylbenzyl)-4-p-tolyl-1H-1,2,3-triazole | 25 | royalsocietypublishing.org |
| pent-1-yne | 1-(4-methylbenzyl)-4-propyl-1H-1,2,3-triazole | 95 | royalsocietypublishing.org |
| 1-ethynyl-4-nitrobenzene | 1-(4-methylbenzyl)-4-(4-nitrophenyl)-1H-1,2,3-triazole | 89 | royalsocietypublishing.org |
| phenylacetylene | 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole | - | rsc.org |
The choice of the copper catalyst system significantly impacts the efficiency of the CuAAC reaction. Both heterogeneous and homogeneous catalysts have been developed and investigated for this purpose.
Heterogeneous catalysts offer advantages such as ease of separation from the reaction mixture and potential for recycling. beilstein-journals.org Carbon nitride supported copper nanoparticles (Cu-gCN) have emerged as an effective heterogeneous catalyst for the CuAAC reaction. royalsocietypublishing.orgbeilstein-journals.orgrsc.org These catalysts can be prepared by immobilizing copper species onto a graphitic carbon nitride support. beilstein-journals.org The use of Cu-gCN in the reaction of this compound with various alkynes has been shown to provide good to excellent yields of the corresponding triazoles. royalsocietypublishing.org The support material, graphitic carbon nitride, is believed to play an active role in the catalytic cycle, particularly under light irradiation. wikimedia.org
The following table provides a comparison of different catalytic systems used in the CuAAC reaction of this compound.
| Catalyst System | Catalyst Type | Key Features | Reference |
| Carbon Nitride Supported Copper Nanoparticles (Cu-gCN) | Heterogeneous | Recyclable, photo-responsive support | royalsocietypublishing.orgbeilstein-journals.orgrsc.org |
| N-Heterocyclic Carbene (NHC)-Copper(I) Complexes | Homogeneous | High activity, air and moisture stability | beilstein-journals.orgbeilstein-journals.orgscispace.com |
The photonic environment can have a significant impact on the kinetics and yield of the CuAAC reaction, particularly when using certain photocatalytic systems. For instance, the use of carbon nitride supported copper nanoparticles (Cu-gCN) as a catalyst has been shown to be influenced by light. royalsocietypublishing.orgwikimedia.org Under UV illumination, the reaction of this compound with alkynes such as pent-1-yne and 1-ethynyl-4-nitrobenzene using a Cu-gCN catalyst resulted in significantly higher yields (95% and 89%, respectively) compared to reactions carried out in daylight. royalsocietypublishing.org This photo-induced enhancement is attributed to the electronic properties of the graphitic carbon nitride support, which can absorb light and promote the catalytic cycle. wikimedia.org The photoactivity of gCN arises from an electron transition from the valence band to the conduction band upon photon energy absorption, with the generated "hot electron" facilitating the formation of the copper acetylide complex. wikimedia.org
Studies on photo-initiated CuAAC polymerizations have also highlighted the role of light intensity in influencing reaction kinetics. rsc.orgnih.gov Increasing the light intensity can lead to a significant improvement in the initial polymerization rate. nih.gov
Catalytic Systems and Their Influence on Reaction Efficiency
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that occurs without the need for a metal catalyst. jcmarot.com The reaction is driven by the release of ring strain from a cyclooctyne, which reacts with an azide to form a stable triazole. jcmarot.com While this compound itself contains a less reactive alkyl azide compared to aryl azides, it can still participate in SPAAC reactions. The efficiency of SPAAC is attributed to the high chemical potential energy of both the azide and the strained alkyne, which releases significant energy upon forming the stable triazole ring. jcmarot.com
This type of reaction is particularly useful in biological systems due to its high selectivity and inertness towards most biological molecules and conditions. jcmarot.com The small size and low polarity of the azido (B1232118) and alkynyl groups have minimal impact on the properties of the molecules they connect. jcmarot.com Research has shown that various azide-containing compounds can undergo SPAAC with molecules containing strained alkyne groups like dibenzoannulated cyclooctynes (DBCO) or bicyclononynes (BCN). medchemexpress.eu The reaction mechanism involves the 1,3-dipolar cycloaddition of the azide to the strained alkyne. jcmarot.com Computational studies, such as those using DFT calculations, can complement experimental data by identifying transition states and rate-limiting steps in these reactions.
Other 1,3-Dipolar Cycloadditions
Beyond SPAAC, this compound readily undergoes other 1,3-dipolar cycloaddition reactions, most notably with unstrained alkynes. These reactions typically require thermal conditions or catalysis. arkat-usa.orgumich.edu For instance, the reaction of this compound with terminal alkynes can be catalyzed by copper(I) species to produce 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. d-nb.info This reaction, a cornerstone of "click chemistry," is known for its high efficiency and compatibility with a wide range of functional groups. d-nb.info
The mechanism of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is thought to involve the formation of a copper acetylide intermediate, which then reacts with the azide. d-nb.inforesearchgate.net The reaction can be influenced by the solvent and the specific copper catalyst used. royalsocietypublishing.org For example, studies have shown that the reaction of this compound with various alkynes proceeds efficiently in the presence of copper-based catalysts, including those supported on materials like carbon nitride, which can be activated by light. royalsocietypublishing.org
Thermal 1,3-dipolar cycloadditions of this compound with alkynes are also possible, though they may require higher temperatures and can lead to a mixture of regioisomers. arkat-usa.org Microwave irradiation has been employed to accelerate these cycloaddition reactions. umich.edu
Reduction and Cleavage Reactions
The azide moiety in this compound can be readily reduced to a primary amine, providing a valuable synthetic route to p-methylbenzylamine and its derivatives.
The Staudinger reduction is a mild and efficient method for converting azides to amines using a phosphine (B1218219), typically triphenylphosphine (B44618). wikipedia.orgorganic-chemistry.org The reaction proceeds in two steps: the initial reaction of the azide with the phosphine forms an iminophosphorane intermediate with the expulsion of nitrogen gas. wikipedia.org Subsequent hydrolysis of this intermediate yields the primary amine and a phosphine oxide byproduct. wikipedia.org
This reaction is highly chemoselective, allowing for the reduction of the azide group in the presence of other functional groups. sdu.dk For example, this compound can be reduced to p-toluidine (B81030) hydrochloride in high yield by treatment with triphenylphosphine followed by hydrolysis. The Staudinger reaction can also be performed catalytically, using a phosphine source and a reducing agent. sdu.dk
Catalytic hydrogenation is another common method for the reduction of azides to amines. thieme-connect.de This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. thieme-connect.de The hydrogenation of this compound to p-methylbenzylamine can be achieved under these conditions.
The choice of catalyst and reaction conditions can influence the selectivity of the reduction, especially when other reducible functional groups are present in the molecule. thieme-connect.de For instance, specific palladium catalysts have been developed to selectively reduce the azide group in the presence of other functionalities like nitro groups or benzyl (B1604629) esters. thieme-connect.de
Nucleophilic Substitution Reactions Involving the Azidomethyl Group
While the azide group itself is the primary site of reactivity, the benzylic position of this compound can also participate in reactions. Although less common than reactions of the azide, the azidomethyl group can potentially be displaced by strong nucleophiles under certain conditions. However, a more synthetically useful approach involves introducing a leaving group at the benzylic position. For example, 1-azido-4-(chloromethyl)benzene, a related compound, readily undergoes nucleophilic substitution at the chloromethyl group with various nucleophiles like amines, thiols, and alcohols. smolecule.com This highlights the potential for functionalization at the benzylic position, although direct substitution on this compound is less explored.
Influence of Aromatic Substituents on Azide Reactivity
The electronic nature of substituents on the aromatic ring can influence the reactivity of the azide group in benzyl azides. Electron-withdrawing groups on the benzene (B151609) ring generally enhance the electrophilicity of the azide, which can accelerate its reaction in cycloadditions. For example, in CuAAC reactions, azides with electron-withdrawing substituents tend to react faster. researchgate.net Conversely, electron-donating groups, like the methyl group in this compound, can have a stabilizing effect.
In the context of catalytic hydrogenation, the presence of certain substituents can affect the rate and selectivity of the reduction. Studies on the hydrogenolysis of substituted benzyl groups have shown that the electronic properties of the substituents play a significant role. researchgate.net For instance, the introduction of a methyl group on the benzene ring can suppress hydrogenolysis. researchgate.net The position of the substituent (ortho, meta, or para) can also impact reactivity due to both electronic and steric effects. rsc.org
Electronic Effects of the Para-Methyl Group on Azide Stability and Reactivity
The chemical behavior of this compound is significantly influenced by the electronic properties of the para-methyl group substituent on the benzene ring. The methyl group, located at the para position relative to the azidomethyl group, exerts an electron-donating effect on the aromatic system. This influence is primarily attributed to two phenomena: the inductive effect and hyperconjugation. libretexts.org The inductive effect involves the donation of electron density through the sigma (σ) bond framework, while hyperconjugation involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the π-system of the benzene ring. libretexts.org
These electron-donating characteristics increase the electron density within the aromatic ring. This has a stabilizing effect on the molecule, particularly on any transition states that develop a positive charge on the benzene ring or the benzylic carbon. While alkyl azides are generally more susceptible to decomposition than aryl azides, the electron-donating nature of the para-methyl group can influence the stability and reactivity of the benzylic azide moiety. For instance, in reactions involving the formation of a benzylic cation intermediate, the para-methyl group can effectively stabilize the positive charge through resonance, thereby facilitating such reaction pathways.
Conversely, the increased electron density on the ring can affect the reactivity of the azide group itself. In the nucleophilic substitution reaction to form benzyl azides from benzyl halides, studies have shown that electron-withdrawing groups on the phenyl ring can accelerate the reaction rate. researchgate.net This suggests that the electron-donating methyl group in this compound might decrease the electrophilicity of the benzylic carbon, potentially slowing the rate of its formation via nucleophilic substitution compared to unsubstituted or electron-withdrawn analogues. researchgate.net Theoretical studies of benzyl azide and its methylated derivatives provide quantitative insight into these electronic effects. acs.org
Advanced Applications of 1 Azidomethyl 4 Methylbenzene in Diverse Scientific Fields
Applications in Complex Organic Synthesis and Functional Molecule Construction
1-(Azidomethyl)-4-methylbenzene, also known as 4-methylbenzyl azide (B81097), is a versatile and valuable building block in the field of organic synthesis. Its utility stems from the reactive azido (B1232118) (-N₃) group, which readily participates in a variety of chemical transformations, enabling the construction of complex and functionally diverse molecules.
Building Block for Diverse Heterocyclic Compounds (e.g., Triazoles)
The most prominent application of this compound in organic synthesis is its role as a precursor for the synthesis of 1,2,3-triazoles. Triazoles are a class of five-membered heterocyclic compounds that exhibit a wide range of biological activities and are important scaffolds in medicinal chemistry and materials science. raco.catbeilstein-journals.org The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govmdpi.com This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, yielding the corresponding triazole with high regioselectivity and in excellent yields under mild reaction conditions. beilstein-journals.orgunibo.it
For instance, the reaction of this compound with various alkynes in the presence of a copper catalyst leads to the formation of a diverse library of 1-(4-methylbenzyl)-1H-1,2,3-triazole derivatives. mdpi.comroyalsocietypublishing.org Researchers have successfully synthesized a range of these compounds, demonstrating the versatility of this approach. mdpi.comnih.gov The reaction conditions are often mild, employing catalysts such as copper(I) iodide or in situ generated Cu(I) from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. mdpi.com
A study on the synthesis of thiourea (B124793) derivatives also highlights the utility of 4-methylbenzyl azide as a key starting material. joac.info Furthermore, research into the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles has expanded the synthetic toolbox, allowing for even greater molecular complexity. beilstein-journals.org The synthesis of various substituted 1,2,4-triazoles has also been extensively reviewed, showcasing the broad importance of azide precursors in heterocyclic chemistry. organic-chemistry.orgjrespharm.com
Table 1: Examples of Triazole Synthesis using this compound
| Reactant (Alkyne) | Product | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|
| Phenylacetylene | 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole | Cu(I) | Good | nih.gov |
| Prop-2-ynyl diphenylphosphinate | [1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]methyl diphenylphosphinate | CuSO₄·5H₂O, Sodium ascorbate | 86% | mdpi.com |
| Pent-1-yne | 1-(4-methylbenzyl)-4-propyl-1H-1,2,3-triazole | Cu-gCN, UV light | High | royalsocietypublishing.org |
| 1-Ethynyl-4-nitrobenzene (B13769) | 1-(4-methylbenzyl)-4-(4-nitrophenyl)-1H-1,2,3-triazole | Cu-gCN, UV light | High | royalsocietypublishing.org |
Precursor for Advanced Organic Intermediates
Beyond its direct use in forming heterocyclic rings, this compound serves as a valuable precursor for a variety of advanced organic intermediates. The azide group can be readily transformed into other functional groups, significantly expanding its synthetic utility.
A key transformation is the reduction of the azide group to a primary amine. This can be achieved through methods like Staudinger reduction or catalytic hydrogenation, providing access to 4-methylbenzylamine. This amine is a crucial intermediate in the synthesis of numerous pharmaceuticals and other fine chemicals.
Furthermore, the azidomethyl group can participate in other types of reactions. For example, it can be involved in the synthesis of 2H-azirines, which are valuable three-membered nitrogen-containing heterocycles. researchgate.netresearchgate.net These strained rings are versatile synthetic building blocks that can undergo various transformations.
The synthesis of this compound itself is typically achieved through the nucleophilic substitution of 4-methylbenzyl bromide or chloride with sodium azide in a polar aprotic solvent like DMF. rsc.org This straightforward synthesis makes it a readily accessible and cost-effective starting material for a wide range of chemical transformations.
Role in Chemical Biology and Bioconjugation Strategies
The principles of click chemistry, particularly the CuAAC reaction involving azides like this compound, have found widespread application in the field of chemical biology. This is due to the bioorthogonal nature of the reaction, meaning it can proceed in complex biological environments without interfering with native biochemical processes.
Protein Labeling and Functionalization via Click Chemistry
The ability to selectively label and functionalize proteins is crucial for understanding their function, localization, and interactions within living systems. This compound and its derivatives serve as valuable reagents for this purpose. By incorporating an alkyne-bearing unnatural amino acid into a protein of interest, researchers can then use an azide-functionalized probe, derived from or analogous to this compound, to attach a wide variety of tags. These tags can include fluorescent dyes, affinity labels, or drug molecules. cymitquimica.com
The strain-promoted azide-alkyne cycloaddition (SPAAC) is another powerful tool for bioconjugation that utilizes azides. While this compound itself is a benzylic azide, the principles of SPAAC are relevant to the broader class of organic azides used in these applications. unibo.it
Labeling of Biomolecules for Imaging and Detection
The selective and efficient nature of the click reaction makes it an ideal method for attaching imaging agents to biomolecules. This has significant implications for diagnostic and research applications, particularly in the field of molecular imaging with techniques like Positron Emission Tomography (PET).
For instance, researchers have developed 18F-labeled azide compounds, structurally related to this compound, for the radiolabeling of alkyne-modified peptides and other biomolecules. nih.gov This allows for the non-invasive in vivo imaging of biological processes. One such example is the use of 1-(azidomethyl)-4-[18F]-fluorobenzene to label a peptide containing 4-ethynyl-L-phenylalanine via a click reaction. nih.gov Another study details the automated radiosynthesis of a fluorine-18 (B77423) labeled azide for PET imaging of liposomes in a glioma mouse model. frontiersin.orgnih.gov
The development of fluorescently labeled oligonucleotide probes using CuAAC with azide-modified components further demonstrates the power of this chemistry in detecting and studying nucleic acids. researchgate.net
Table 2: Applications of Azide-Alkyne Click Chemistry in Bioconjugation and Imaging
| Application | Azide Reagent (or analogue) | Biomolecule/Target | Purpose | Reference |
|---|---|---|---|---|
| Peptide Labeling | 1-(azidomethyl)-4-[18F]-fluorobenzene | 4-ethynyl-L-phenylalanine-containing peptide | PET Imaging | nih.gov |
| Liposome Imaging | 1-(azidomethyl)-4-((2-(2-(2-[18F]fluoroethoxy)ethoxy)ethoxy)methyl)benzene | Alkyne-functionalized liposomes | In vivo PET imaging of glioma | frontiersin.orgnih.gov |
| Oligonucleotide Labeling | Azide-modified nucleosides | Alkyne-modified oligonucleotides | Fluorescent detection | researchgate.net |
| General Bioconjugation | This compound | Alkyne-modified proteins/biomolecules | Protein functionalization and tracking |
Contributions to Materials Science and Polymer Chemistry
The versatility of this compound extends into the realm of materials science and polymer chemistry. The azide group provides a convenient handle for modifying and functionalizing polymers and other materials.
The click reaction can be used to graft molecules onto polymer chains, creating functionalized materials with tailored properties. For example, by copolymerizing a monomer containing an alkyne group with other monomers, the resulting polymer can be post-functionalized by reacting it with this compound. This can be used to introduce specific functionalities, such as hydrophilicity, biocompatibility, or the ability to bind to other molecules.
While direct examples specifically citing this compound in polymer synthesis are less common in the provided search results, the broader applicability of azides in this field is well-established. For instance, the related compound 1-(azidomethyl)-4-ethenylbenzene, which contains a polymerizable vinyl group in addition to the azide, is used to create functionalized polymers. smolecule.com The principles are directly transferable, where this compound can be used to functionalize polymers that already contain alkyne groups. The electron-donating methyl group in this compound can also improve its solubility in organic solvents, making it compatible with various polymer systems.
Incorporation into Polymer Architectures via Click Chemistry
The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized polymer science. mdpi.com This reaction's high efficiency, mild reaction conditions, and high yield make it an ideal method for polymer modification and synthesis. mdpi.com this compound serves as a key reagent in this context, enabling the introduction of azide functionalities into polymer structures.
Researchers have utilized 1-(azidomethyl)-4-vinylbenzene, a derivative of this compound, to incorporate azide pendant units into polymers through copolymerization. mdpi.com These azide groups then act as handles for post-polymerization modification via CuAAC reactions, allowing for the attachment of various functional molecules, such as targeting ligands, imaging agents, or therapeutic compounds. mdpi.com This approach facilitates the creation of complex, multi-functional polymeric conjugates for applications in fields like nanomedicine. mdpi.com The azide group from compounds like this compound provides a reactive site for "clicking" on molecules with a terminal alkyne, forming a stable triazole linkage. researchgate.net
Table 1: Application of Azide-Functionalized Compounds in Polymer Synthesis
| Application | Description | Key Reaction |
| Polymer Functionalization | The azide group serves as a point of attachment for other molecules to modify polymer properties. | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Bioconjugation | Used to link polymers with biological molecules like peptides or proteins for biomedical applications. | Click Chemistry |
| Dendrimer Synthesis | Acts as a building block for creating highly branched, well-defined dendritic polymers. | Convergent or Divergent Synthesis via Click Reactions |
Synthesis of Specialty Materials (e.g., Photoresponsive Systems)
While direct evidence for the use of this compound in photoresponsive systems is emerging, derivatives and analogous structures are being explored for such applications. For instance, related azobenzene-containing molecules are well-known for their photoresponsive behavior, undergoing reversible cis-trans isomerization upon exposure to light of specific wavelengths. This property is harnessed to create materials that can change shape, color, or other properties in response to a light stimulus. Derivatives of similar compounds have been investigated for their potential in creating photoresponsive materials. The synthetic versatility of the azido group in this compound allows for its potential incorporation into larger molecular systems designed to exhibit photochromism.
Function as a Cross-linking Agent in Material Fabrication
Cross-linking is a critical process in polymer chemistry that enhances the mechanical strength, thermal stability, and solvent resistance of materials by forming a three-dimensional network. Bifunctional molecules are often employed as cross-linking agents. While this compound itself is monofunctional with respect to the azide group, related compounds with two reactive groups, such as 1,4-bis(azidomethyl)benzene, are effective cross-linkers. chem960.com These molecules can react with polymers containing alkyne groups at multiple points, creating a robust network structure through the formation of triazole linkages. The reactivity of the azidomethyl group makes it a candidate for incorporation into bifunctional or multifunctional molecules designed specifically for cross-linking applications in material fabrication.
Radiochemistry and Molecular Imaging Applications
The field of molecular imaging, particularly Positron Emission Tomography (PET), relies on the development of radiolabeled probes to visualize and quantify biological processes in vivo. This compound has emerged as a valuable precursor in this domain.
Precursor for Radiofluorination (e.g., F-18 Labeling)
Fluorine-18 (¹⁸F) is a widely used radionuclide for PET due to its favorable decay characteristics. nih.gov The synthesis of ¹⁸F-labeled PET tracers often involves the use of prosthetic groups, which are small molecules that are first radiolabeled and then conjugated to a larger biomolecule. nih.govnih.gov this compound is a precursor for the synthesis of the important ¹⁸F-labeled prosthetic group, 1-(azidomethyl)-4-[¹⁸F]fluorobenzene. nih.govresearchgate.net
The radiosynthesis of 1-(azidomethyl)-4-[¹⁸F]fluorobenzene typically involves a multi-step process starting from a suitable precursor. researchgate.net This ¹⁸F-labeled aryl azide can then be used to label biomolecules for PET imaging. nih.govresearchgate.net
Table 2: Radiosynthesis of 1-(azidomethyl)-4-[¹⁸F]fluorobenzene
| Parameter | Reported Value | Reference |
| Synthesis Time | ~75 minutes | researchgate.net |
| Radiochemical Yield (decay corrected) | 34% | researchgate.net |
| Application | Labeling of alkyne-functionalized amino acids and neuropeptides | researchgate.net |
Strategies for Radiolabeling of Biomolecules via Click Chemistry
The combination of ¹⁸F-labeled prosthetic groups and click chemistry provides a powerful and efficient strategy for radiolabeling a wide range of biomolecules, including peptides, proteins, and oligonucleotides. researchgate.netnih.govnih.gov The CuAAC reaction is particularly advantageous in radiochemistry due to its speed and high yield, which are crucial when working with short-lived isotopes like ¹⁸F (half-life ≈ 110 minutes). nih.govnih.gov
The strategy involves reacting an alkyne-modified biomolecule with an ¹⁸F-labeled azide, such as 1-(azidomethyl)-4-[¹⁸F]fluorobenzene. nih.gov This results in the formation of a stable, ¹⁸F-labeled triazole conjugate. For example, researchers have successfully used 1-(azidomethyl)-4-[¹⁸F]fluorobenzene to label a peptide containing a 4-ethynyl-L-phenylalanine residue, achieving a quantitative radiochemical yield within 15 minutes. nih.gov This approach has also been applied to the labeling of double-stranded oligonucleotides (siRNA). nih.gov The efficiency and bioorthogonal nature of the click reaction allow for the labeling of sensitive biomolecules under mild conditions, expanding the toolkit for developing novel PET radiotracers for disease diagnosis and monitoring. escholarship.org
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-(azidomethyl)-4-methylbenzene, offering detailed information about the hydrogen and carbon atomic environments within the molecule.
Proton (¹H) NMR Analysis
Proton NMR (¹H NMR) spectroscopy provides precise information on the chemical environment of the hydrogen atoms in this compound. In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the compound exhibits distinct signals corresponding to its different proton groups. rsc.org
The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet or as distinct doublets in the range of δ 7.15-7.25 ppm. rsc.orgbeilstein-journals.org The methylene (B1212753) protons (-CH₂N₃) adjacent to the azide (B81097) group resonate as a singlet at approximately δ 4.30 ppm. rsc.org The methyl group (-CH₃) protons attached to the benzene ring also produce a singlet, but further upfield at around δ 2.34-2.38 ppm. rsc.orgbeilstein-journals.org
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |
|---|---|---|---|
| Aromatic (Ar-H) | 7.17 – 7.25 | complex | 4H |
| Azidomethyl (CH₂N₃) | 4.30 | s | 2H |
| Methyl (CH₃) | 2.38 | s | 3H |
Carbon (¹³C) NMR Analysis
Complementing the proton NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy details the carbon framework of the molecule. The ¹³C NMR spectrum of this compound in CDCl₃ reveals characteristic signals for each carbon atom. rsc.org
The quaternary carbon of the benzene ring attached to the methyl group appears at approximately δ 138.3 ppm, while the carbon attached to the azidomethyl group is found around δ 132.4 ppm. rsc.org The aromatic CH carbons show signals in the region of δ 128.4-129.6 ppm. rsc.org The carbon of the azidomethyl group (-CH₂N₃) resonates at approximately δ 54.5 ppm, and the methyl carbon (-CH₃) signal appears at about δ 21.2 ppm.
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-CH₃) | 138.3 |
| Aromatic (C-CH₂N₃) | 132.4 |
| Aromatic (CH) | 129.6 |
| Aromatic (CH) | 128.4 |
| Azidomethyl (CH₂N₃) | ~54.5 |
| Methyl (CH₃) | ~21.2 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula with high confidence. For this compound (C₈H₉N₃), the calculated exact mass is 147.0796 g/mol . nih.gov Experimental HRMS data typically shows a measured mass very close to this theoretical value, often within a few parts per million (ppm), confirming the elemental composition. For example, a reported HRMS (ESI) found value was 148.0866 [M+H]⁺, which is consistent with the calculated value of 148.0869 for C₈H₁₀N₃⁺. rsc.org
MALDI-TOF Mass Spectrometry for Macromolecular Conjugates
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the characterization of macromolecules. sigmaaldrich.com While not typically used for small molecules like this compound itself, it is invaluable for analyzing the products of its reactions, particularly in the formation of polymer conjugates via "click chemistry." sigmaaldrich.comsemanticscholar.org
When this compound is "clicked" onto a polymer with alkyne functional groups, MALDI-TOF MS can be used to confirm the successful conjugation. sigmaaldrich.comsemanticscholar.org The resulting mass spectrum will show a series of peaks corresponding to the polymer chains, with the mass of each chain increased by the mass of the this compound moiety. This allows for the determination of the efficiency of the conjugation reaction and the characterization of the resulting functionalized polymer. sigmaaldrich.comnist.govescholarship.org
Chromatographic Separations and Analysis
Chromatographic techniques are essential for the purification and purity assessment of this compound.
Flash column chromatography using silica (B1680970) gel is a standard method for purifying the compound after its synthesis. rsc.org The choice of eluent, typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate, is optimized to achieve effective separation from starting materials and byproducts. rsc.org
Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions involving this compound and to determine the purity of the final product. rsc.org The retention factor (Rf) value on a TLC plate provides a quick indication of the compound's polarity.
High-performance liquid chromatography (HPLC) can be employed for the quantitative analysis of this compound, offering high resolution and sensitivity for purity determination. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for evaluating the purity of this compound and for tracking the progression of reactions in which it is a reactant or product. Commercial suppliers often specify a purity of ≥95.0% as determined by HPLC. sigmaaldrich.com The technique is particularly valuable in monitoring "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), where the disappearance of the azide reactant and the appearance of the triazole product can be quantitatively measured over time. mdpi.com
For instance, in the synthesis of novel quinazolinone derivatives, HPLC was used to confirm the purity of the synthesized this compound, which was found to be 100%. arkat-usa.org Similarly, in the synthesis of chalcone (B49325) derivatives, HPLC analysis was employed to monitor the O-alkylation reaction conditions to optimize the yield of the desired product. mdpi.com Reverse-phase HPLC (RP-HPLC) is also a common method for monitoring key reaction steps and for the purification of related azide-containing compounds. nih.gov
The choice of chromatographic conditions, including the stationary phase (e.g., C18 column), mobile phase composition, and detector wavelength, is critical for achieving optimal separation and detection. google.comresearchgate.net For example, a method for the simultaneous detection of sodium azide and related compounds in a synthesis reaction solution utilizes a C18 column with a UV detector. google.com
Table 1: Representative HPLC Parameters for Azide Compound Analysis
| Parameter | Typical Value/Condition | Source |
|---|---|---|
| Stationary Phase | C18, C4 | google.comresearchgate.net |
| Mobile Phase | Acetonitrile/Water, Acetonitrile/Ion-Pair Reagent | google.comresearchgate.net |
| Detection | UV, Diode Array Detector (DAD) | google.com |
| Purity Assay | ≥95.0% | sigmaaldrich.com |
Gas Chromatography (GC) with Detection Methods (e.g., FID, MS) for Reaction Product Analysis
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for analyzing the products of reactions involving this compound. GC-MS, in particular, provides both retention time data for separation and mass spectra for structural elucidation of the reaction components.
In the context of CuAAC reactions, GC is used to measure product yields, often with the aid of an internal standard like amyl acetate. rsc.org The combination of GC and ¹H NMR is used to verify the products formed. rsc.org For instance, the reaction between this compound and phenylacetylene, catalyzed by copper(I) coordination polymers, was monitored by GC to determine the yield of the resulting triazole. rsc.org
GC-MS is also valuable for comparative analysis of related compounds. For example, it can be used to assess the thermal stability of various toluene (B28343) derivatives, including those with azidomethyl substituents. The PubChem database lists GC-MS data for this compound, indicating its utility in identifying this specific compound. nih.gov
Table 2: Application of GC in the Analysis of Reactions Involving this compound
| Application | GC Detector | Key Findings | Source |
|---|---|---|---|
| CuAAC Reaction Monitoring | Not Specified | Product yields measured using an internal standard. | rsc.org |
| Structural Verification | Not Specified | Used in conjunction with ¹H NMR to confirm product structure. | rsc.org |
| Comparative Analysis | MS | Assessment of thermal stability of related toluene derivatives. |
| Compound Identification | MS | Provides mass spectrometry data for identification. | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. For this compound, the most characteristic absorption band is that of the azide (-N₃) group. This antisymmetric stretching vibration typically appears as a strong and sharp peak in the region of 2100-2150 cm⁻¹. libretexts.org Specifically, for benzyl (B1604629) azide, a closely related compound, this peak is observed around 2093 cm⁻¹. chemicalbook.com The presence of this distinct peak is a clear indicator of the azide functionality.
The IR spectrum of aryl azides can sometimes show a splitting of the azide stretching band, which has been attributed to Fermi resonance. publish.csiro.au The position of the azide absorption band can also be influenced by the solvent environment, with hydrogen-bonding interactions causing shifts in the peak frequency. nih.govrsc.org
In reaction monitoring, IR spectroscopy can be used to follow the progress of a reaction by observing the disappearance of the azide peak. researchgate.net For example, in the formation of a 1,2,3-triazole via a click reaction, the disappearance of the azide stretch confirms the consumption of the starting material. researchgate.net Conversely, the persistence of this peak would indicate an incomplete reaction. The degradation of the azido (B1232118) group under high vacuum has also been studied using in-situ reflection Fourier transform infrared spectroscopy. ugent.be
Table 3: Key IR Absorption Frequencies for this compound and Related Compounds
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| Azide (-N₃) | Antisymmetric Stretch | 2093 - 2113.5 | chemicalbook.comnih.gov |
| Aromatic C-H | Stretch | ~3028 | chemicalbook.com |
| Aliphatic C-H | Stretch | ~2946, 2970 | chemicalbook.com |
| C=C (Aromatic) | Stretch | ~1605, 1586, 1496 | chemicalbook.com |
X-ray Diffraction (XRD) for Catalyst Characterization in Applications
X-ray Diffraction (XRD) is a powerful technique for characterizing the crystalline structure of solid materials, and it is frequently employed to study the catalysts used in reactions involving this compound, particularly in heterogeneous catalysis. XRD analysis can provide information on the phase composition, crystal structure, and particle size of the catalyst.
In the context of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, various copper-based catalysts have been characterized using XRD. semanticscholar.orgresearchgate.netmdpi.com For instance, the XRD patterns of fresh copper wire catalysts show peaks corresponding to pure metallic copper. semanticscholar.orgmdpi.com After use or pre-treatment, changes in the XRD pattern can indicate alterations in the catalyst's oxidation state, such as the formation of copper oxides (Cu₂O and CuO). semanticscholar.org
The technique is also used to characterize supported catalysts. For example, in a study of a Cu/β-SiC catalyst, XRD confirmed the presence of the cubic SiC support and diffraction peaks corresponding to copper species. semanticscholar.orgmdpi.com Similarly, for catalysts supported on mesoporous silica (SBA-15), XRD patterns are used to confirm the ordered mesoporous structure of the support material. sharif.edu The characterization of copper(I) coordination polymers used as catalysts has also been achieved through single-crystal X-ray diffraction analysis. acs.orgnih.govcsic.es
Table 4: Examples of XRD Applications in Catalyst Characterization for Azide Reactions
| Catalyst System | Information Obtained from XRD | Source |
|---|---|---|
| Copper Wire | Identification of pure copper phase and formation of copper oxides after treatment. | semanticscholar.orgmdpi.com |
| Cu/β-SiC | Confirmation of support structure and presence of copper species. | semanticscholar.orgmdpi.com |
| Cu(I) Coordination Polymers | Determination of the linear coordination polymer structure. | acs.orgnih.govcsic.es |
| CuII-Schiff base/SBA-15 | Confirmation of the mesoporous structure of the SBA-15 support. | sharif.edu |
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition Analysis (of heterogeneous catalysts)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the elements on the surface of a material. It is particularly valuable for the characterization of heterogeneous catalysts used in reactions involving this compound.
For copper-based catalysts employed in CuAAC reactions, XPS can reveal the oxidation states of copper on the catalyst surface, which is crucial for understanding the catalytic activity. mdpi.com For instance, XPS analysis of a graphene oxide-supported copper catalyst showed the presence of both Cu(I) and Cu(II) species. mdpi.com Similarly, for a single-atom copper catalyst on graphitic carbon nitride, XPS was used to determine the surface chemistry and the speciation of copper and nitrogen. acs.org
XPS is also employed to analyze the surface composition of the support material and to detect any changes that may occur during the reaction. bas.bg For example, in the case of N-doped carbon catalysts, XPS analysis can reveal the ratio of different nitrogen species (e.g., pyrrolic and pyridinic), which can influence the catalytic activity. u-tokyo.ac.jp Furthermore, XPS has been used to monitor the chemical functional groups on monolayer-modified silicon surfaces in on-surface azide-alkyne cycloaddition reactions. nih.govacs.org
Table 5: Applications of XPS in the Surface Analysis of Catalysts for Azide Reactions
| Catalyst System | Information Obtained from XPS | Source |
|---|---|---|
| Graphene Oxide-Supported Copper | Presence of Cu(I) and Cu(II) species on the surface. | mdpi.com |
| Single-Atom Copper on g-C₃N₄ | Determination of surface chemistry and speciation of Cu and N. | acs.org |
| N-Doped Carbon | Ratio of pyrrolic and pyridinic nitrogen species. | u-tokyo.ac.jp |
| Monolayer-Modified Silicon | Monitoring of chemical functional groups on the surface. | nih.govacs.org |
| CuO-CoOx/SBA-15 | Identification of Co²⁺, Co³⁺, Cu⁺, and Cu²⁺ surface sites. | frontiersin.org |
| Pd-AmP-MCF | Confirmation of the dominance of Pd(II) species before and after reaction. | bohrium.com |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Theoretical calculations are in good agreement with experimental data, confirming the planar structure of the benzene (B151609) ring and the geometry of the azidomethyl substituent. The electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), have also been calculated. This information is vital for predicting the molecule's reactivity, as the HOMO-LUMO gap is a key indicator of chemical stability and the types of reactions the compound is likely to undergo.
Calculated Molecular Properties of 1-(Azidomethyl)-4-methylbenzene
| Property | Value |
|---|---|
| Molecular Formula | C8H9N3 |
| Molecular Weight | 147.18 g/mol |
| HOMO Energy | -8.5 eV |
| LUMO Energy | -0.9 eV |
Reaction Pathway Modeling and Kinetic Simulations
Computational modeling has been employed to investigate the reaction pathways and kinetics of reactions involving this compound. A significant area of focus has been its participation in 1,3-dipolar cycloaddition reactions, a cornerstone of click chemistry.
Theoretical studies have elucidated the mechanism of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving this compound. ru.nl These models indicate a stepwise mechanism where the copper catalyst plays a crucial role in lowering the activation energy, thereby facilitating the reaction. Kinetic simulations based on these models have shown good correlation with experimentally observed reaction rates.
Application of AI-Driven Synthesis Planning
Computational Fluid Dynamics (CFD) for Reaction Optimization
Computational Fluid Dynamics (CFD) is a powerful tool for optimizing reaction conditions by simulating fluid flow and heat transfer within a reactor. For the synthesis of this compound, which is often prepared from p-methylbenzyl bromide and sodium azide (B81097), CFD could be used to model mixing efficiency and temperature gradients. By optimizing these parameters, it is possible to enhance reaction rates and ensure product uniformity, particularly in large-scale production.
Molecular Dynamics Simulations of Compound Interactions and Conformational Analysis
Molecular dynamics (MD) simulations have been utilized to study the interactions of this compound with other molecules and to analyze its conformational flexibility. These simulations provide a dynamic picture of how the molecule behaves over time, including the rotation of the azidomethyl group and the vibrations of the benzene ring.
In the context of its application in creating more complex molecules, such as triazole-linked glycopeptides, MD simulations can predict how this compound or its derivatives will interact with biological macromolecules. This is crucial for designing molecules with specific binding properties.
Data Triangulation and Validation of Experimental Findings with Theoretical Models
A key aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, calculated properties such as vibrational frequencies from DFT can be compared with experimental infrared (IR) and Raman spectra. Similarly, predicted reaction outcomes and kinetics from reaction pathway modeling can be validated against laboratory experiments. This process of data triangulation, where computational and experimental results are cross-verified, enhances the reliability of the theoretical models and provides a deeper understanding of the compound's chemical behavior.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| p-methylbenzyl bromide |
Future Research Directions and Emerging Opportunities
Exploration of Novel Catalytic Systems for Azide (B81097) Reactivity
The reactivity of the azide group in 1-(azidomethyl)-4-methylbenzene is predominantly harnessed through cycloaddition reactions with alkynes to form stable triazole rings. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common method. However, the intrinsic toxicity of copper has prompted research into alternative catalytic systems, opening new avenues for the application of this compound in more sensitive environments, such as in biological systems.
Future research is increasingly focused on the development and optimization of copper-free catalytic systems. Notable among these are ruthenium- and silver-based catalysts.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Ruthenium catalysts, particularly complexes like Cp*RuCl(PPh₃)₂, have been shown to effectively catalyze the cycloaddition of azides and alkynes. nih.gov A key advantage of RuAAC is its distinct regioselectivity, typically yielding 1,5-disubstituted triazoles, in contrast to the 1,4-disubstituted products of CuAAC. nih.govorganic-chemistry.org This alternative regioselectivity provides access to a different class of triazole products, expanding the diversity of molecules that can be synthesized from this compound. Research in this area is exploring the scope of ruthenium catalysts with various substituted benzyl (B1604629) azides and alkynes, including internal alkynes, to produce fully substituted triazoles. nih.govnih.gov
Silver-Catalyzed Azide-Alkyne Cycloaddition (AgAAC): Silver(I) salts, such as silver chloride (AgCl), have emerged as another promising alternative for catalyzing azide-alkyne cycloadditions. nih.govwikipedia.orgnih.gov These reactions have been shown to proceed with high regioselectivity to form 1,4-disubstituted triazoles, similar to CuAAC, but with a different metallic catalyst that may offer advantages in specific synthetic contexts. nih.govmdpi.com Mechanistic studies, supported by density functional theory (DFT) calculations, are underway to elucidate the precise role of the silver catalyst, which will aid in the design of more efficient and robust catalytic systems. nih.gov
The exploration of these novel catalytic systems is expected to broaden the synthetic utility of this compound, enabling the creation of new molecules with unique properties and applications.
Development of Advanced Functional Materials Based on this compound Derivatives
The high efficiency and functional group tolerance of the click reaction make this compound an excellent candidate for the synthesis of advanced functional materials. These materials, which include polymers and dendrimers, have tailored properties for a wide range of applications, from drug delivery to electronics.
Polymers: Click chemistry provides a powerful tool for polymer synthesis and modification. ugent.be this compound can be used as a monomer or a functionalizing agent in the creation of complex polymer architectures. For instance, it can be reacted with di- or multi-alkyne functionalized molecules in step-growth polymerizations to create linear or cross-linked polytriazoles. researchgate.net This approach allows for the precise control of the polymer structure and the incorporation of various functional groups. Future research will likely focus on synthesizing novel polymers with enhanced thermal, mechanical, and electronic properties for applications in materials science.
Dendrimers: Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.gov The click reaction is an ideal tool for the convergent synthesis of dendrimers, where pre-synthesized dendritic wedges (dendrons) are attached to a central core. chemrxiv.orgsemanticscholar.org this compound and its derivatives can be incorporated into the dendron structure or used as a core molecule. The surface of these dendrimers can be readily functionalized, making them attractive for applications in drug delivery, gene therapy, and catalysis. nih.govmdpi.com Ongoing research is aimed at developing new generations of dendrimers with tailored sizes, shapes, and surface functionalities for specific biological and material science applications.
| Material Type | Synthetic Strategy | Key Features | Potential Applications |
| Polymers | Step-growth polymerization with multi-alkynes | Linear or cross-linked polytriazoles, high functional group tolerance | Advanced coatings, electronic materials, biomaterials |
| Dendrimers | Convergent synthesis with alkyne-functionalized dendrons | Monodisperse, highly branched, functionalizable surface | Drug delivery, gene therapy, nanocatalysis |
Integration of this compound into Advanced Chemical Biology Tools
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. The azide group is a prime example of a bioorthogonal functional group, and its reactions have become indispensable tools for chemical biologists. This compound, as a stable source of a benzylic azide, is well-suited for these applications.
Metabolic Labeling: A key application of bioorthogonal chemistry is metabolic labeling, where a chemically modified version of a biomolecule is introduced into a cell and incorporated into macromolecules through the cell's natural metabolic pathways. vectorlabs.com Azide-modified analogs of sugars, amino acids, and nucleosides are commonly used for this purpose. The incorporated azide then serves as a chemical handle for subsequent detection or modification. For example, azide-labeled nucleosides can be used to label newly synthesized DNA and RNA. nih.govnih.govnih.gov The stability of the benzylic azide in this compound derivatives makes them particularly suitable for these applications, as they are less prone to degradation under physiological conditions compared to other types of azides. nih.gov Future work will likely involve the development of new azide-labeled metabolites derived from this compound for more specific and efficient labeling of a wider range of biomolecules.
Bioconjugation: The click reaction is widely used to conjugate biomolecules, such as proteins, with other molecules, such as fluorescent dyes, drugs, or polymers. this compound can be used to introduce an azide group onto a molecule of interest, which can then be "clicked" onto a biomolecule containing a terminal alkyne. This allows for the site-specific modification of proteins and other biomolecules, enabling the study of their function and the development of new therapeutic and diagnostic agents. thermofisher.com The continued development of more efficient and specific bioconjugation strategies using this compound will be a key area of future research.
Continued Application in Radiopharmaceutical Development and Imaging Agents
Positron Emission Tomography (PET) is a powerful molecular imaging technique that uses radiolabeled molecules to visualize and quantify biological processes in vivo. The development of new PET imaging agents is a major area of research in medicine. The click reaction has become an important tool in radiopharmaceutical chemistry due to its speed, efficiency, and mild reaction conditions, which are all crucial when working with short-lived radioisotopes.
A fluorinated derivative of this compound, 1-(azidomethyl)-4-[¹⁸F]fluorobenzene, has been successfully synthesized and used as a labeling agent for peptides in the development of PET imaging agents. frontiersin.org The synthesis of this azide labeling agent is relatively rapid, and its conjugation to an alkyne-modified peptide is highly efficient. frontiersin.org This approach allows for the rapid and efficient labeling of biomolecules with the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F), which has a half-life of approximately 110 minutes.
Future research in this area will likely focus on:
Developing new ¹⁸F-labeled azide building blocks based on the this compound scaffold with improved properties, such as higher radiochemical yields and easier purification.
Expanding the range of biomolecules labeled with these agents to include antibodies, nanoparticles, and other targeting vectors for the imaging of a wide variety of diseases, including cancer and neurological disorders.
The automation of the synthesis and labeling processes to make these imaging agents more readily available for preclinical and clinical research.
Synergistic Approaches Combining Synthetic, Computational, and Analytical Methodologies
To fully realize the potential of this compound, a synergistic approach that combines synthetic chemistry, computational modeling, and advanced analytical techniques is essential.
Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly being used to study the mechanisms of chemical reactions, including the azide-alkyne cycloaddition. researchgate.netnih.govresearchgate.netufms.br These computational studies can provide valuable insights into the reaction pathways, transition state structures, and the factors that control the regioselectivity of the reaction. researchgate.net This information can then be used to guide the design of new catalysts and reaction conditions for more efficient and selective transformations of this compound.
Analytical Methodologies: The development of advanced analytical techniques is crucial for monitoring the progress of reactions involving this compound and for characterizing the resulting products. uvic.ca Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used for these purposes. uvic.cashimadzu.com Real-time reaction monitoring techniques, such as in situ IR spectroscopy and reaction calorimetry, can provide detailed kinetic information that is valuable for optimizing reaction conditions.
The integration of these three disciplines will create a powerful feedback loop, where computational predictions guide synthetic experiments, and advanced analytical techniques provide the data needed to refine the computational models and improve the synthetic methods. This synergistic approach will accelerate the discovery of new applications for this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(azidomethyl)-4-methylbenzene, and how can reaction purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 4-methylbenzyl chloride with sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO. Purity optimization involves controlling reaction temperature (0–5°C to minimize side reactions) and using column chromatography with gradients of n-pentane/MTBE (50:1 to 1:10) for purification . Post-synthesis, confirm purity via TLC (Rf ~0.33 in MTBE/n-pentane, 5:1) and characterize using -NMR (e.g., δ 4.25 ppm for the azidomethyl group) and -NMR .
Q. How can researchers safely handle and characterize this compound given its azide functionality?
- Methodological Answer : Due to the inherent instability of azides, handle the compound under inert atmospheres (N₂/Ar) and avoid exposure to heat, light, or heavy metals. Use explosion-proof equipment during synthesis. Characterize thermal stability via differential scanning calorimetry (DSC) and monitor for exothermic decomposition. For spectroscopic validation, -NMR in CDCl₃ should show distinct peaks for the methylbenzene (δ 2.35 ppm) and azidomethyl (δ 4.25 ppm) groups .
Advanced Research Questions
Q. How do solvent choices impact the reactivity of this compound in copper-free click chemistry (e.g., SPAAC reactions)?
- Methodological Answer : Solvent polarity and coordinating ability critically influence reaction rates. For strain-promoted azide-alkyne cycloaddition (SPAAC), non-polar solvents like toluene yield moderate diastereomer mixtures (56,57) at room temperature. Green solvents such as 2-MeTHF or CPME enhance sustainability but may require extended reaction times (18+ hours) . Compare kinetic data (e.g., ) across solvents using -NMR to track alkene consumption .
Q. What contradictory data exist regarding the cyclization behavior of derivatives of this compound, and how can they be resolved?
- Methodological Answer : Conflicting reports on cyclization yields (e.g., 65% in toluene vs. 52% in CPME) may arise from solvent-dependent stabilization of transition states. Resolve discrepancies by replicating conditions from Table 1 (batch vs. flow systems) and analyzing activation energies via DFT calculations. Use HPLC-MS to identify side products like nitrene intermediates .
Q. How can computational modeling predict the regioselectivity of this compound in Huisgen cycloadditions?
- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G* level to calculate frontier molecular orbitals (FMOs) and transition-state geometries. Compare HOMO-LUMO gaps for azide and alkyne partners to predict regioselectivity. Validate with experimental -NMR coupling constants (e.g., for trans-triazoles) .
Q. What safety protocols are critical when scaling up reactions involving this compound for pharmaceutical intermediates?
- Methodological Answer : Follow ICH Q3 guidelines to limit azide impurities to <1.5 μg/day (TTC threshold). Use LC-MS to monitor mutagenic byproducts (e.g., AZBC or AZBA derivatives). Implement in-process controls (IPC) like FTIR to detect residual NaN₃. Store bulk material at ≤−20°C in amber vials with desiccants .
Q. How does steric hindrance from the 4-methyl group influence the compound’s reactivity in multi-step syntheses?
- Methodological Answer : The methyl group reduces electrophilicity at the benzylic position, slowing SN2 reactions. Quantify steric effects using Taft parameters or calculate %VBur (Buried Volume) via X-ray crystallography. Compensate by using bulky ligands (e.g., BrettPhos in Pd-catalyzed couplings) or microwave-assisted heating to overcome kinetic barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
